Glyceryl tri(hexadecanoate-d31)

Catalog No.
S874955
CAS No.
241157-04-0
M.F
C51H98O6
M. Wt
900.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl tri(hexadecanoate-d31)

CAS Number

241157-04-0

Product Name

Glyceryl tri(hexadecanoate-d31)

IUPAC Name

2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate

Molecular Formula

C51H98O6

Molecular Weight

900.9 g/mol

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2,40D2,41D2,42D2,43D2,44D2,45D2

InChI Key

PVNIQBQSYATKKL-JGBASCRPSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Tracer Studies in Metabolism

One primary application of glyceryl tri(hexadecanoate-d31) is in tracer studies investigating fat metabolism. Fat, stored in the body as triglycerides, plays a crucial role in energy storage and utilization. By incorporating glyceryl tri(hexadecanoate-d31) into a cell culture or animal model, researchers can track the fate of the labeled fat molecules. Since the deuterium label is detectable using techniques like mass spectrometry, scientists can measure the uptake, breakdown, and storage of fat by the cells or organism. This information provides valuable insights into lipid metabolism and its role in health and disease [PubChem Glyceryl tri(hexadecanoate-d31), ].

Glyceryl tri(hexadecanoate-d31), also known as glyceryl tripalmitate-d31 or tri(palmitin-d31), is a specific type of triglyceride that consists of a glycerol backbone esterified with three hexadecanoic acid (palmitic acid) chains, where all hydrogen atoms in the palmitic acid chains are replaced by deuterium isotopes. Its chemical formula is C51H98O6C_{51}H_{98}O_6, and it is characterized by its isotopic labeling, which makes it particularly useful in scientific research, especially in the study of lipid metabolism and related biological processes .

The unique structure of glyceryl tri(hexadecanoate-d31) allows researchers to trace the metabolism of fats in biological systems. The deuterium labeling enables detection through techniques such as mass spectrometry, facilitating the investigation of fat uptake, breakdown, and storage in cells and organisms .

The primary function of Glyceryl tri(hexadecanoate-d31) is not directly applicable as it's used as a research tool. Its mechanism of action lies in its ability to mimic regular tripalmitin while allowing researchers to track its fate in biological systems due to the deuterium labeling []. This helps understand fat metabolism, absorption, and potential interactions with other molecules.

  • Dust: Inhalation of dust may cause irritation.
  • Skin contact: Prolonged contact may cause dryness or irritation.
  • Flammability: Likely combustible, similar to other fats and oils.

While specific reaction pathways for glyceryl tri(hexadecanoate-d31) may require further exploration, general reactions involving triglycerides can be referenced. For instance, the hydrolysis of glyceryl tri(hexadecanoate) can be represented as follows:

Glyceryl tri hexadecanoate +3H2OGlycerol+3Hexadecanoic acid\text{Glyceryl tri hexadecanoate }+3\text{H}_2\text{O}\rightarrow \text{Glycerol}+3\text{Hexadecanoic acid}

In this reaction, glyceryl tri(hexadecanoate-d31) can undergo similar hydrolysis to release glycerol and hexadecanoic acid, although the presence of deuterium may influence the kinetics and mechanisms involved .

Glyceryl tri(hexadecanoate-d31) serves primarily as a research tool rather than having direct biological activity. Its mechanism lies in mimicking regular triglycerides while allowing for the tracking of fat metabolism due to its deuterium labeling. This property is crucial for understanding lipid absorption, metabolism, and potential interactions with other biomolecules .

Research utilizing glyceryl tri(hexadecanoate-d31) has provided insights into metabolic pathways involving fats and has implications for studying conditions related to lipid metabolism disorders. It plays a significant role in tracer studies that investigate how fats are processed within living organisms .

The synthesis of glyceryl tri(hexadecanoate-d31) typically involves esterification reactions where glycerol is reacted with hexadecanoic acid (palmitic acid) under conditions that allow for the incorporation of deuterium. The general process can be outlined as follows:

  • Preparation of Deuterated Palmitic Acid: Hexadecanoic acid is labeled with deuterium through various methods, including hydrogenation using deuterated hydrogen sources.
  • Esterification Reaction: The deuterated palmitic acid is then reacted with glycerol in the presence of an acid catalyst to form glyceryl tri(hexadecanoate-d31).
  • Purification: The product is purified to remove any unreacted starting materials and byproducts.

This method ensures that all hydrogen atoms in the palmitic acid chains are replaced with deuterium, resulting in a fully isotopically labeled triglyceride .

Glyceryl tri(hexadecanoate-d31) has several notable applications:

  • Tracer Studies: It is primarily used in metabolic studies to trace fat metabolism pathways in biological systems.
  • Research Tool: Its isotopic labeling allows researchers to investigate lipid absorption and metabolism dynamics.
  • Pharmaceutical Research: It aids in understanding drug interactions with lipids and their metabolic fates .

Interaction studies involving glyceryl tri(hexadecanoate-d31) focus on its role as a tracer for understanding lipid interactions within biological systems. By incorporating this compound into cell cultures or animal models, researchers can track how lipids interact with various cellular components during metabolic processes. These studies provide valuable insights into lipid-related diseases and metabolic disorders .

Glyceryl tri(hexadecanoate-d31) shares structural similarities with other triglycerides but is unique due to its deuterium labeling. Here are some similar compounds for comparison:

Compound NameStructureUnique Features
Glyceryl tri(hexadecanoate)Glycerol + 3 Hexadecanoic acidsNon-labeled version
Glyceryl tri(palmitate-1-13C)Glycerol + 3 Palmitic acids (13C)Contains carbon isotope instead
Glyceryl tri(pentadecanoate-D29)Glycerol + 3 Pentadecanoic acidsDifferent fatty acid chain
Glyceryl monohexadecanoateGlycerol + 1 Hexadecanoic acidMonoglyceride form

The uniqueness of glyceryl tri(hexadecanoate-d31) lies in its fully deuterated palmitic acid chains, allowing precise tracking in metabolic studies compared to its non-labeled counterparts or those labeled with different isotopes .

XLogP3

21.9

Dates

Modify: 2023-08-16

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